
Methyl 2-(1H-imidazole-2-carbonyl)-5-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1H-imidazole-2-carbonyl)-5-iodobenzoate is a complex organic compound that features an imidazole ring and an iodinated benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1H-imidazole-2-carbonyl)-5-iodobenzoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde.
Iodination: The benzoate ester is iodinated using iodine and a suitable oxidizing agent.
Coupling Reaction: The imidazole ring is then coupled with the iodinated benzoate ester using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1H-imidazole-2-carbonyl)-5-iodobenzoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or alkoxides.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced benzoate esters.
Substitution: Substituted benzoate esters with various functional groups.
Scientific Research Applications
Methyl 2-(1H-imidazole-2-carbonyl)-5-iodobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(1H-imidazole-2-carbonyl)-5-iodobenzoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The iodinated benzoate ester can interact with cellular membranes and proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1H-imidazole-2-carbonyl)-5-bromobenzoate: Similar structure but with a bromine atom instead of iodine.
Methyl 2-(1H-imidazole-2-carbonyl)-5-chlorobenzoate: Similar structure but with a chlorine atom instead of iodine.
Methyl 2-(1H-imidazole-2-carbonyl)-5-fluorobenzoate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
Methyl 2-(1H-imidazole-2-carbonyl)-5-iodobenzoate is unique due to the presence of the iodine atom, which can enhance its biological activity and chemical reactivity compared to its brominated, chlorinated, and fluorinated counterparts. The iodine atom can also improve the compound’s ability to interact with biological macromolecules, making it a valuable tool in medicinal chemistry and biochemical research.
Properties
CAS No. |
62367-16-2 |
|---|---|
Molecular Formula |
C12H9IN2O3 |
Molecular Weight |
356.12 g/mol |
IUPAC Name |
methyl 2-(1H-imidazole-2-carbonyl)-5-iodobenzoate |
InChI |
InChI=1S/C12H9IN2O3/c1-18-12(17)9-6-7(13)2-3-8(9)10(16)11-14-4-5-15-11/h2-6H,1H3,(H,14,15) |
InChI Key |
JRUJMTGMNSPRSH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)I)C(=O)C2=NC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


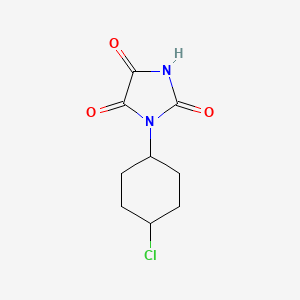

![Cycloheptanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B15215523.png)
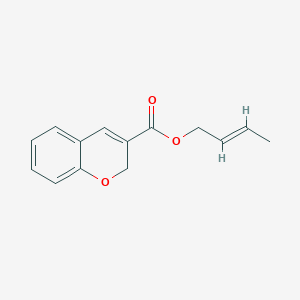
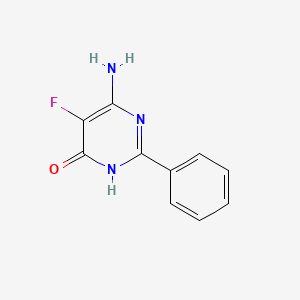
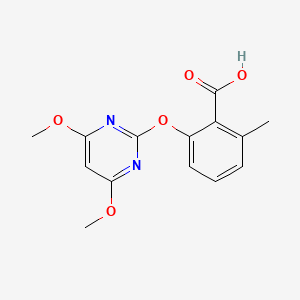
![N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B15215554.png)
![N-[(3,4-Dichlorophenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B15215561.png)
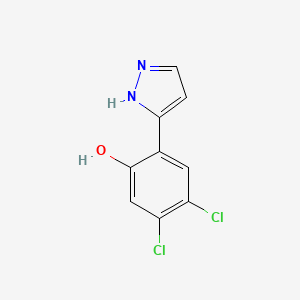
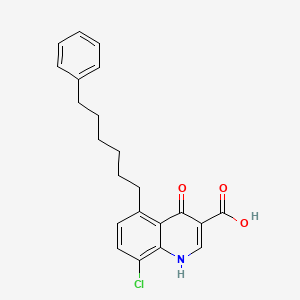

![8-(4-Ethoxyphenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B15215603.png)


